PTP1B Inhibitory Activity of Target Compound vs. Advanced (S)-IZD-Containing Benzimidazole Sulfonamide Analog
The target compound, N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide, displays a PTP1B inhibition constant (Ki) of 5.10 µM, classifying it as a moderate-affinity probe [2]. In contrast, the optimized analog 'inhibitor 46' from the same chemical series, which incorporates a potent (S)-isothiazolidinone ((S)-IZD) phosphotyrosine mimetic, achieves low nanomolar enzymatic inhibition (IC50 < 50 nM in the same biochemical assay format) [1]. This >100-fold difference in potency underscores the impact of the (S)-IZD moiety on target engagement.
| Evidence Dimension | PTP1B enzyme inhibition (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 5.10 µM (5100 nM) |
| Comparator Or Baseline | Inhibitor 46 (Combs et al., 2006): IC50 < 50 nM |
| Quantified Difference | >100-fold higher potency for the comparator |
| Conditions | Recombinant human PTP1B enzyme; pNPP substrate; biochemical assay |
Why This Matters
This quantitative gap positions the target compound as a valuable, less-potent control or starting scaffold for SAR studies, as opposed to a lead-like candidate, directly informing procurement for medicinal chemistry optimization programs.
- [1] Combs AP, et al. Potent benzimidazole sulfonamide protein tyrosine phosphatase 1B inhibitors containing the heterocyclic (S)-isothiazolidinone phosphotyrosine mimetic. J Med Chem. 2006;49(13):3774-3789. View Source
- [2] BindingDB. Entry BDBM50454319 (CHEMBL4214309): Affinity Data for N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide. Accessed 2026. View Source
